molecular formula C8H14N4 B13079084 2-(1-Aminobutyl)pyrimidin-4-amine

2-(1-Aminobutyl)pyrimidin-4-amine

Cat. No.: B13079084
M. Wt: 166.22 g/mol
InChI Key: CRBUMDRLSPTEFI-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)pyrimidin-4-amine is a compound that belongs to the pyrimidine family Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method is the reaction of 4-chloropyrimidine with 1-aminobutane under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminobutyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Aminobutyl)pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Known for its dual inhibition of aurora kinase A and epidermal growth factor receptor kinase.

    N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent antitubercular activity.

Uniqueness

2-(1-Aminobutyl)pyrimidin-4-amine is unique due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-aminobutyl)pyrimidin-4-amine

InChI

InChI=1S/C8H14N4/c1-2-3-6(9)8-11-5-4-7(10)12-8/h4-6H,2-3,9H2,1H3,(H2,10,11,12)

InChI Key

CRBUMDRLSPTEFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=CC(=N1)N)N

Origin of Product

United States

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